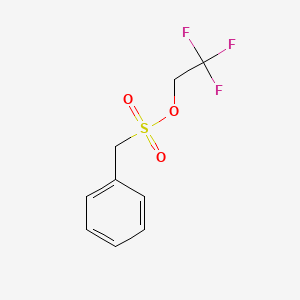
(2E)-3-(2-Iodophenyl)-2-propenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodocinnamonitrile is an organic compound with the molecular formula C9H6IN It is a derivative of cinnamonitrile, where an iodine atom is substituted at the second position of the benzene ring
Vorbereitungsmethoden
2-Iodocinnamonitrile can be synthesized through several methods. One common synthetic route involves the iodination of cinnamonitrile using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, ensuring high yields and purity of the product. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to produce 2-iodocinnamonitrile in larger quantities.
Analyse Chemischer Reaktionen
2-Iodocinnamonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Iodocinnamonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: 2-Iodocinnamonitrile is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-iodocinnamonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Vergleich Mit ähnlichen Verbindungen
2-Iodocinnamonitrile can be compared with other similar compounds, such as:
2-Bromocinnamonitrile: Similar structure but with a bromine atom instead of iodine.
2-Chlorocinnamonitrile: Contains a chlorine atom in place of iodine.
2-Fluorocinnamonitrile: Features a fluorine atom instead of iodine.
The uniqueness of 2-iodocinnamonitrile lies in its specific reactivity and the types of reactions it can undergo, which may differ from its bromine, chlorine, and fluorine analogs.
Eigenschaften
CAS-Nummer |
1027729-28-7 |
|---|---|
Molekularformel |
C9H6IN |
Molekulargewicht |
255.05 g/mol |
IUPAC-Name |
(E)-3-(2-iodophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6IN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+ |
InChI-Schlüssel |
GKYCNCYYESLGTD-HWKANZROSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C#N)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)
![9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11939783.png)

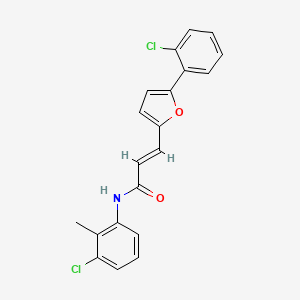
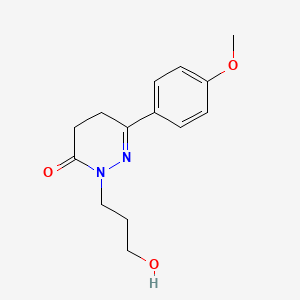
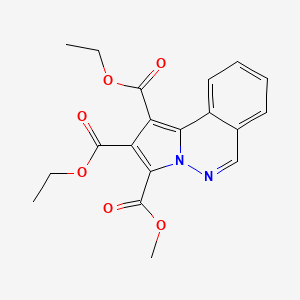
![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)
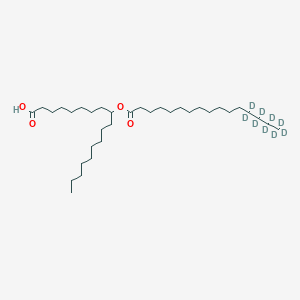

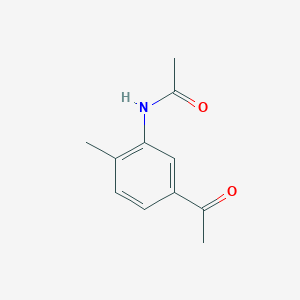
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)
